molecular formula C9H8N4O2 B2599597 3-Amino-1-pyridin-3-ylpyrazole-4-carboxylic acid CAS No. 1646390-33-1

3-Amino-1-pyridin-3-ylpyrazole-4-carboxylic acid

Cat. No.: B2599597
CAS No.: 1646390-33-1
M. Wt: 204.189
InChI Key: ZNGPAABMVYKZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-pyridin-3-ylpyrazole-4-carboxylic acid is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Scientific Research Applications

3-Amino-1-pyridin-3-ylpyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 3-Amino-1-pyridin-3-ylpyrazole-4-carboxylic acid is not detailed in the available literature, aminopyrazoles are known to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

Safety and Hazards

The safety information for 3-Amino-1-pyridin-3-ylpyrazole-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-pyridin-3-ylpyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a pyridine carboxylic acid derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-pyridin-3-ylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Amino-1-pyridin-3-ylpyrazole-4-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups, along with the pyridine and pyrazole rings. This combination of functional groups and ring systems provides the compound with distinct chemical and biological properties, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

3-amino-1-pyridin-3-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-8-7(9(14)15)5-13(12-8)6-2-1-3-11-4-6/h1-5H,(H2,10,12)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGPAABMVYKZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(C(=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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